16(R)-Hete

説明

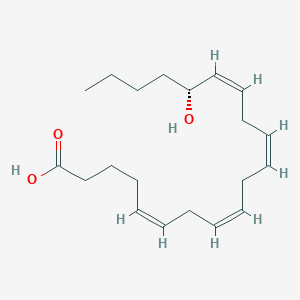

16®-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, commonly known as 16®-Hete, is a bioactive lipid derived from arachidonic acid. It is part of the hydroxyeicosatetraenoic acid (HETE) family, which plays significant roles in various physiological and pathological processes, including inflammation, vascular function, and cellular signaling.

準備方法

Synthetic Routes and Reaction Conditions: 16®-Hete can be synthesized through the enzymatic oxidation of arachidonic acid by specific cytochrome P450 enzymes. The reaction typically involves the use of purified enzymes or microsomal preparations under controlled conditions, such as pH, temperature, and the presence of cofactors like NADPH.

Industrial Production Methods: Industrial production of 16®-Hete involves biotechnological approaches using genetically engineered microorganisms that express the necessary cytochrome P450 enzymes. These microorganisms are cultured in bioreactors, where conditions are optimized for maximum yield and purity of the compound.

Types of Reactions:

Oxidation: 16®-Hete can undergo further oxidation to form various metabolites.

Reduction: It can be reduced to form corresponding alcohols.

Esterification: It can react with alcohols to form esters.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.

Reduction: Sodium borohydride or other reducing agents.

Esterification: Alcohols in the presence of acid catalysts.

Major Products:

Oxidation: Various oxidized metabolites.

Reduction: Corresponding alcohols.

Esterification: Ester derivatives of 16®-Hete.

科学的研究の応用

Cardiovascular Applications

16(R)-HETE has been implicated in various cardiovascular processes, particularly regarding its interaction with cytochrome P450 enzymes. Recent studies have shown that this compound can modulate the activity of cytochrome P450 1B1, which is associated with cardiac pathologies due to its production of cardiotoxic metabolites. Specifically, this compound has been found to enhance the catalytic activity of CYP1B1 while inhibiting CYP1A2, suggesting a nuanced role in cardiovascular health .

Table 1: Effects of this compound on Cytochrome P450 Enzymes

| Enzyme | Effect of this compound |

|---|---|

| CYP1B1 | Increased activity |

| CYP1A2 | Decreased activity |

Neuroprotective Effects

In the context of ischemic stroke, this compound has demonstrated significant neuroprotective properties. A study using a rabbit model of thromboembolic stroke revealed that administration of this compound led to a notable suppression of increased intracranial pressure (ICP), which is critical in stroke management. This suggests that this compound may serve as a novel therapeutic agent for treating ischemic conditions by modulating inflammatory responses and vascular homeostasis .

Table 2: Impact of this compound on Intracranial Pressure in Stroke Model

| Treatment Group | Initial ICP (mm Hg) | Final ICP (mm Hg) | Change (mm Hg) |

|---|---|---|---|

| Vehicle | 7.7 | 15.8 | +8.1 |

| Tissue Plasminogen Activator | 7.6 | 13.7 | +6.1 |

| This compound | 7.7 | 13.1 | +5.4 |

| This compound + Tissue Plasminogen Activator | 8.6 | 11.1 | +2.5 |

Anti-Inflammatory Properties

The anti-inflammatory effects of this compound are notable, particularly in its ability to inhibit human polymorphonuclear leukocyte (PMN) adhesion and aggregation, as well as leukotriene B4 synthesis . This modulation of PMN function indicates potential applications in managing inflammatory diseases.

Case Study: Inhibition of PMN Function

- Objective : To assess the impact of this compound on PMN activity.

- Findings : In vitro assays indicated that treatment with this compound significantly reduced PMN adhesion and aggregation, suggesting its utility in conditions characterized by excessive inflammation.

Implications in Metabolic Disorders

Research has also explored the relationship between serum levels of HETEs, including this compound, and metabolic disorders such as metabolic syndrome and benign prostatic hyperplasia (BPH). Elevated levels of inflammatory mediators like HETEs have been correlated with various metabolic dysfunctions .

Table 3: Serum Levels of HETEs in Patients with BPH

| Group | Mean Level of 16(R/S) HETE (µg/mL) |

|---|---|

| BPH without Metabolic Syndrome | 3.85 |

| BPH with Metabolic Syndrome | 5.55 |

作用機序

16®-Hete exerts its effects by interacting with specific receptors and enzymes involved in cellular signaling pathways. It can modulate the activity of protein kinases, phosphatases, and transcription factors, leading to changes in gene expression and cellular responses. The compound is known to influence pathways related to inflammation, cell proliferation, and apoptosis.

類似化合物との比較

15(S)-Hete: Another hydroxyeicosatetraenoic acid with similar biological activities but different receptor affinities and metabolic pathways.

12(S)-Hete: Known for its role in platelet aggregation and vascular function.

5(S)-Hete: Involved in leukotriene biosynthesis and inflammatory responses.

Uniqueness of 16®-Hete: 16®-Hete is unique due to its specific stereochemistry and the distinct biological pathways it influences. Its role in modulating vascular function and inflammation sets it apart from other HETE compounds, making it a valuable target for therapeutic research.

生物活性

16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) is a significant metabolite derived from arachidonic acid, primarily synthesized by cytochrome P450 enzymes. This compound has garnered attention due to its various biological activities, particularly in modulating immune responses and influencing vascular functions. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and potential therapeutic applications.

This compound is produced through the oxidation of arachidonic acid by cytochrome P450 enzymes, which introduce hydroxyl groups at specific positions on the fatty acid chain. The predominant formation of the R enantiomer suggests a unique biological role compared to other hydroxyeicosatetraenoic acids (HETEs) that may exist as mixtures of R and S forms .

Key Mechanisms:

- Inhibition of Neutrophil Activity: this compound has been shown to inhibit adhesion and aggregation of human polymorphonuclear leukocytes (PMNs), thus playing a role in modulating inflammatory responses .

- Regulation of Calcium Levels: It affects intracellular calcium levels in activated PMNs, contributing to its anti-inflammatory effects .

- Impact on Vascular Function: In animal models, this compound has demonstrated vasodilatory effects and the ability to suppress increased intracranial pressure (ICP) during thromboembolic events .

Biological Effects

The biological effects of this compound can be categorized based on its influence on various cell types and physiological processes:

1. Immune Modulation

- Neutrophils: this compound significantly reduces PMN adhesion and aggregation, which is crucial during inflammatory responses. In vitro studies show that it inhibits leukotriene B4 synthesis, a potent pro-inflammatory mediator .

- Macrophages: The compound influences macrophage activity, potentially altering cytokine production and phagocytic functions.

2. Vascular Effects

- In a rabbit model of thromboembolic stroke, administration of this compound resulted in a marked decrease in ICP compared to control groups. This suggests its potential as a therapeutic agent in conditions associated with elevated ICP .

3. Regenerative Processes

- Some studies indicate that hydroxyeicosatetraenoic acids play roles in tissue regeneration processes, although specific data on this compound's involvement in such processes remain limited.

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

特性

IUPAC Name |

(5Z,8Z,11Z,14Z,16R)-16-hydroxyicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14-/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKNPVYFNMZRJG-STHMYGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344130 | |

| Record name | 16(R)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 16(R)-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

183509-22-0 | |

| Record name | 16(R)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。